1-(Methoxymethyl)cyclobutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)cyclobutane-1-sulfonamide is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound’s molecular formula is C6H13NO3S, and it has a molecular weight of 179.24 g/mol .
Preparation Methods
The synthesis of 1-(Methoxymethyl)cyclobutane-1-sulfonamide typically involves the reaction of cyclobutane-1-sulfonyl chloride with methoxymethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1-(Methoxymethyl)cyclobutane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclobutane derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methoxymethyl)cyclobutane-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers are investigating the potential biological activities of this compound, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Preliminary studies suggest that this compound may have potential as a drug candidate due to its unique chemical properties and biological activities.
Industry: While not widely used in industrial applications, the compound’s unique structure makes it a valuable tool for research and development in various industries.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclobutane-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(Methoxymethyl)cyclobutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Cyclobutane-1-sulfonamide: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
Methoxymethylsulfonamide: Contains the methoxymethyl group but lacks the cyclobutane ring, leading to different reactivity and applications.
N-Methylcyclobutane-1-sulfonamide:
The uniqueness of this compound lies in its combination of the cyclobutane ring and the methoxymethyl group, which imparts distinct chemical and biological properties.
Biological Activity
1-(Methoxymethyl)cyclobutane-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a methoxymethyl group and a sulfonamide moiety. The structural formula can be represented as:
Properties Table
Property | Value |
---|---|
Molecular Weight | 175.27 g/mol |
Solubility | Soluble in organic solvents, slightly soluble in water |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonamide group is known to inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis. This inhibition can disrupt nucleic acid synthesis in bacteria, leading to antimicrobial effects.
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties . They function by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting folate synthesis.
Study Findings :
- A study demonstrated that compounds similar to this compound showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .
Antitumor Activity
Preliminary investigations into the anticancer potential of sulfonamides have shown promise. The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
Case Study :
- In vitro studies have shown that sulfonamide derivatives can inhibit tumor cell growth by inducing cell cycle arrest and apoptosis .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various sulfonamides, including this compound, revealed that it exhibited notable activity against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the effects of sulfonamides on human cancer cell lines. Results indicated that treatment with this compound led to a reduction in cell viability and increased apoptosis markers compared to untreated controls .
Properties
IUPAC Name |
1-(methoxymethyl)cyclobutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-10-5-6(3-2-4-6)11(7,8)9/h2-5H2,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHSGNPJCNNESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.